Aspergillazine D

Description

Contextualizing Aspergillazine D within Fungal Secondary Metabolites

Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly essential for their growth but often play crucial roles in ecological interactions and have significant biological activities. These metabolites are broadly classified into several major chemical families, including polyketides, nonribosomal peptides, terpenoids, and alkaloids.

This compound belongs to the class of nonribosomal peptides (NRPs), specifically classified as a heterocyclic dipeptide. frontiersin.org NRPs are a diverse family of peptide natural products synthesized by nonribosomal peptide synthetases rather than the ribosome. This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and modifications that result in a wide range of complex chemical structures and biological functions. researchgate.net Heterocyclic dipeptides, like this compound, are characterized by the presence of a heterocyclic ring system within their dipeptide core structure.

Significance of Fungi, particularly Aspergillus species, as Sources of Bioactive Compounds

The fungal kingdom is a rich reservoir of unique and biologically active secondary metabolites. Among the various fungal genera, Aspergillus is particularly renowned for its metabolic diversity and its capacity to produce a plethora of bioactive compounds. nih.govresearchgate.net Species within this genus are found in a wide range of terrestrial and marine environments and have been a source of many medically and industrially important molecules. rsc.org

The genus Aspergillus is known to produce a wide array of secondary metabolites with diverse chemical structures and biological activities, including:

Alkaloids: This class of nitrogen-containing compounds from Aspergillus species has demonstrated a broad spectrum of bioactivities, including antimicrobial, antiviral, and cytotoxic effects. mdpi.com

Polyketides: These are a large and structurally diverse group of secondary metabolites with a wide range of biological activities, such as antibacterial and antifungal properties. researchgate.net

Peptides: Aspergillus species produce various peptides, including cyclic peptides and dipeptides, some of which exhibit significant biological activities. rsc.org

Terpenoids: These compounds are known for their diverse structures and have been investigated for various medicinal properties. mdpi.com

From early 2015 to the end of 2020, approximately 361 new secondary metabolites were identified from marine-derived Aspergillus species alone, highlighting the continued potential of this genus for the discovery of novel natural products. rsc.org

Overview of this compound Research Trajectory

The research on this compound commenced with its initial discovery and characterization. A key study in this area was conducted through the biological and chemical profiling of an Australian strain of the fungus Aspergillus unilateralis (MST-F8675), which was isolated from a soil sample collected near Mount Isa, Queensland.

This investigation led to the isolation of a series of highly modified and biosynthetically related dipeptides, which were named aspergillazines A–E. Among these, this compound was identified as a novel heterocyclic dipeptide. The structures of these compounds were elucidated through detailed spectroscopic analysis.

The initial study also revealed that oxygen-containing aspergillazines D and E are isomeric reduced analogs of aspergillazine A, which has an opened oxazine (B8389632) ring. The discovery of this series of compounds highlighted the complex array of metabolites produced by Aspergillus unilateralis.

Structure

3D Structure

Properties

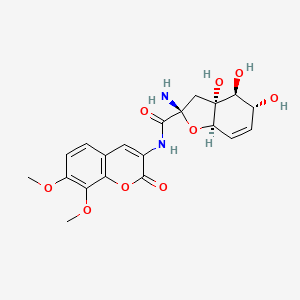

Molecular Formula |

C20H22N2O9 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2S,3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C20H22N2O9/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20+/m1/s1 |

InChI Key |

YZDMAZKSIAAIAV-JKRAONCPSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@@]3(C[C@@]4([C@H](O3)C=C[C@H]([C@@H]4O)O)O)N)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(O3)C=CC(C4O)O)O)N)OC |

Synonyms |

aspergillazine A aspergillazine B aspergillazine C aspergillazine D aspergillazine E |

Origin of Product |

United States |

Discovery and Isolation of Aspergillazine D

Historical Accounts of Aspergillazine D Identification

The first and only documented identification of this compound occurred in 2005, as part of a broader investigation into the secondary metabolites of an Australian strain of the fungus Aspergillus unilateralis (MST-F8675). rsc.org Researchers conducting a chemical and biological profiling of this terrestrial fungus discovered a series of five novel and highly modified dipeptides, which they named aspergillazines A–E. rsc.org

This compound, along with its C-2 epimer Aspergillazine E, was characterized as an oxygen-containing analogue of other members of the aspergillazine family. researchgate.net The structure of this compound was elucidated through detailed spectroscopic analysis. rsc.org This initial discovery remains the primary historical account of this specific compound in scientific literature.

Fungal Strain Sourcing and Cultivation Methodologies

The production of this compound is linked to specific fungal strains and their cultivation conditions.

Marine-Derived Fungi as Isolation Sources

To date, there have been no specific reports of this compound being isolated from marine-derived fungi. While its close analogue, Aspergillazine A, has been identified in marine-derived fungal species such as Spicaria elegans and Trichoderma virides, the presence of this compound in marine environments has not been documented. researchgate.net

Terrestrial Fungi as Isolation Sources

The sole reported source of this compound is the terrestrial fungus Aspergillus unilateralis strain MST-F8675. rsc.org This particular strain was isolated from a soil sample collected in a remote, semi-arid region of Queensland, Australia. rsc.org

| Fungal Source of this compound |

| Fungus Name |

| Strain |

| Source Type |

| Origin |

Influence of Culture Conditions on Metabolite Expression

The expression of secondary metabolites by Aspergillus unilateralis MST-F8675, including the aspergillazines, has been shown to be influenced by the composition of the culture medium. Initial cultivation of the fungus was carried out on solid agar (B569324) plates of rice media, which led to the production of this compound. rsc.org

Further experimentation revealed that altering the culture conditions could significantly change the metabolic profile of the fungus. For instance, the re-fermentation of A. unilateralis in a medium enriched with sodium chloride (1% NaCl) resulted in the co-production of trichodermamide B, a related marine-derived fungal metabolite that was not detected in the initial solid culture. rsc.org While this demonstrates the influence of media composition on the production of related compounds, specific studies detailing the optimal conditions for maximizing the yield of this compound have not been published.

Bioactivity-Guided Isolation Strategies

The initial discovery of this compound was a result of a comprehensive chemical profiling of the crude extract of Aspergillus unilateralis MST-F8675, rather than a bioactivity-guided isolation process specifically targeting this compound. rsc.org The primary focus of the initial study was the characterization of the novel chemical constituents of the fungus. While the broader extracts of the fungus displayed chemotherapeutic properties, specific bioactivity data that could guide the targeted isolation of this compound is not available in the current literature.

Co-occurrence with Related Natural Products (e.g., Trichodermamides)

This compound was found to co-occur with a number of other secondary metabolites in the culture of Aspergillus unilateralis MST-F8675. Most notably, it was isolated alongside other members of the aspergillazine family (A, B, C, and E) and trichodermamide A. rsc.org The co-production of aspergillazines and trichodermamides suggests a close biosynthetic relationship between these two families of compounds.

The following table lists the natural products that have been reported to co-occur with this compound in Aspergillus unilateralis MST-F8675.

| Co-occurring Natural Products |

| Compound Family |

| Aspergillazines |

| Trichodermamides |

Structural Elucidation and Stereochemical Assignment Methodologies for Aspergillazine D

Spectroscopic Techniques in Structure Determinationresearchgate.netkoreascience.kr

The initial step in characterizing Aspergillazine D, like any novel compound, involves determining its planar structure—the sequence of atoms and their connectivity. This was achieved through a suite of powerful spectroscopic methods. researchgate.netkoreascience.kr

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopyresearchgate.netkoreascience.kr

1D NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provided the first detailed glimpse into the molecular framework of this compound. researchgate.netkoreascience.kr The ¹H NMR spectrum revealed the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provided information on the carbon skeleton. researchgate.netresearchgate.net Analysis of chemical shifts, signal integrations, and coupling constants allowed for the identification of key functional groups and structural fragments within the molecule. researchgate.netresearchgate.net

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopyresearchgate.netkoreascience.kr

To assemble the fragments identified by 1D NMR into a coherent structure, various 2D NMR experiments were conducted. nih.gov Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, revealing adjacent protons in the molecule. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for correlating protons with their directly attached carbons and with carbons two or three bonds away, respectively. researchgate.netnih.gov These experiments provided the necessary connectivity information to piece together the complete planar structure of this compound. researchgate.netnih.gov

Chiral Analysis for Absolute Configuration Determinationuva.es

Once the planar structure was established, the next challenge was to determine the absolute configuration of the stereocenters within this compound. This involves defining the specific three-dimensional arrangement of atoms in space, a critical factor for its biological function. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)uva.esmdpi-res.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. nih.govsigmaaldrich.comajol.info While specific data on the chiral HPLC analysis of this compound is not detailed in the provided search results, this method is a standard approach. It would involve using a chiral stationary phase that interacts differently with the various stereoisomers of this compound, leading to their separation and allowing for their isolation and characterization. sigmaaldrich.com The retention times of the separated isomers can be compared to known standards or used in conjunction with other methods to assign the absolute configuration.

Chemical Methods for Stereochemistry Assignment (e.g., Modified Mosher's Method, Marfey's Reaction)researchgate.netkoreascience.kr

Chemical derivatization methods are frequently used to determine the absolute configuration of chiral centers. mdpi.com For complex molecules like this compound, methods such as the modified Mosher's method or Marfey's reaction are often employed. researchgate.netkoreascience.krmdpi.com These techniques involve reacting the chiral molecule with a chiral derivatizing agent to form diastereomers. The resulting diastereomers have distinct NMR spectral properties, and analysis of the differences in their chemical shifts can be used to deduce the absolute stereochemistry of the original molecule. mdpi.commdpi.com For instance, Marfey's analysis is commonly used to determine the absolute configuration of amino acid residues within peptides, a relevant application given that this compound is a dipeptide. mdpi-res.commdpi.commdpi.com

Differentiation from Isomeric Analogs (e.g., Aspergillazine C, E)

The structural elucidation of this compound is intrinsically linked to its comparison with its isomeric analogs, particularly aspergillazine C and its epimer, aspergillazine E. The differentiation among these closely related natural products relies on a meticulous analysis of spectroscopic data, which reveals subtle but definitive structural and stereochemical distinctions. Aspergillazines D and E are oxygen-containing heterocyclic dipeptides, distinguishing them from the sulfur-containing aspergillazines B and C. researchgate.net

The primary method for distinguishing this compound from its isomers involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques allow for the determination of the planar structure and the relative and absolute stereochemistry of each molecule.

Differentiation from Aspergillazine E:

This compound and Aspergillazine E are C-2' epimers. nih.gov This means they share the same molecular formula and connectivity but differ in the three-dimensional arrangement at a single stereocenter. This epimerization is a known phenomenon for this class of compounds. nih.govmdpi.com The two compounds exist in equilibrium, with a reported ratio of approximately 1:0.85 for the D and E epimers. nih.gov

The differentiation is achieved through detailed analysis of 1D and 2D NMR data:

¹H NMR Spectroscopy: The chemical shifts (δH) and coupling constants (J-values) of the protons adjacent to the C-2' stereocenter are distinct for each epimer.

Rotating-frame nuclear Overhauser effect correlation spectroscopy (ROESY): This technique is crucial for determining the relative stereochemistry. For instance, in a related analog, the β-orientation of specific protons was confirmed by ROESY correlations, and coupling constants helped establish the orientation of other protons. nih.gov Similar analyses of NOE (Nuclear Overhauser Effect) correlations for aspergillazines D and E would reveal different spatial proximities for the substituents around the C-2' chiral center, allowing for their unambiguous assignment.

Table 1: Illustrative ¹H NMR Data for Distinguishing Epimers at C-2' This table is illustrative, based on typical data for this class of compounds, to demonstrate the nature of the distinguishing spectroscopic features.

| Proton | This compound (Hypothetical δH) | Aspergillazine E (Hypothetical δH) | Key ROESY Correlation (Example) |

|---|---|---|---|

| H-2' | 4.52 ppm | 4.65 ppm | H-2' ↔ H-X |

| H-3' | 3.10 ppm | 3.05 ppm | H-3' ↔ H-Y |

Differentiation from Aspergillazine C:

Aspergillazine C is an isomeric analog of this compound, but their structural difference is more fundamental than epimerization. Aspergillazine C is a sulfur-containing analog, featuring a thiolane ring system, whereas this compound contains an oxygenated tetrahydrofuran (B95107) moiety. researchgate.netrsc.org This difference arises from their biosynthetic pathways. researchgate.net

This fundamental structural variance leads to significant differences in their spectroscopic data:

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) can readily distinguish between the two isomers. Although they have the same nominal mass, their exact masses will differ due to the presence of an oxygen atom in this compound versus a sulfur atom in aspergillazine C. The distinct isotopic pattern of sulfur would also be observable.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the heterocyclic ring system are markedly different. Carbons bonded to oxygen (in this compound) resonate at a different frequency (typically further downfield) compared to carbons bonded to sulfur (in aspergillazine C).

Table 2: Spectroscopic Differentiation of this compound and C

| Technique | This compound Feature | Aspergillazine C Feature |

|---|---|---|

| Core Heterocycle | Oxygen-containing (Tetrahydrofuran derivative) rsc.org | Sulfur-containing (Thiolane derivative) researchgate.net |

| HRMS | Molecular formula contains an additional oxygen atom relative to the sulfur analog's core. | Molecular formula contains a sulfur atom. |

| ¹³C NMR | Signals for carbons adjacent to oxygen (e.g., C-O) appear in a characteristic downfield region. | Signals for carbons adjacent to sulfur (e.g., C-S) appear in a different, characteristic region. |

The comprehensive structural elucidation of this compound is therefore a comparative process. Its identity is confirmed not only by establishing its own connectivity and stereochemistry but also by systematically ruling out its known isomers, Aspergillazine C and E, through precise spectroscopic analysis. researchgate.netnih.gov

Synthetic Strategies for Aspergillazine D and Its Analogs

Total Synthesis Approaches towards the Aspergillazine Scaffold

The total synthesis of aspergillazine family members and related compounds like the trichodermamides provides a pathway to confirm their structures and produce analogs for further study. researchgate.netresearchgate.net These strategies often focus on the efficient and stereocontrolled construction of the core bicyclic systems.

A pivotal challenge in synthesizing aspergillazine-type scaffolds is the construction of the cis-fused 1,2-oxazadecaline core. researchgate.netacs.org This structural motif is shared among several natural products, including aspergillazine A, trichodermamides, and gliovirin. nih.gov

A notably efficient method for creating this core was developed by Larionov and colleagues. researchgate.netacs.org Their approach involves a 1,2-addition of an αC-lithiated O-silyl ethyl pyruvate (B1213749) oxime to benzoquinone. researchgate.netuva.es This step is immediately followed by an intramolecular oxa-Michael ring-closure, which successfully forms the desired cis-1,2-oxazadecaline system. nih.govacs.org This methodology proved to be scalable and was successfully applied to the concise total synthesis of trichodermamides A, B, and C, which share the same core as the aspergillazines. nih.govresearchgate.net The key transformation proceeds from a silylated oxime and benzoquinone to yield a bicyclic enone, which serves as a versatile intermediate for further elaboration. nih.gov

The aspergillazine scaffold contains multiple chiral centers, making stereocontrol a critical aspect of any total synthesis. msu.eduethz.ch Stereoselective synthesis refers to the preferential formation of one stereoisomer over another, which is essential for producing the correct, naturally occurring form of the molecule. msu.edu

In the synthesis of the 1,2-oxazadecaline core, the creation of new stereogenic centers must be carefully managed. msu.edu For instance, the intramolecular oxa-Michael addition can proceed with high diastereoselectivity to form the cis-fused ring system. mdpi.com The stereochemical outcome of synthetic steps can be influenced by various factors, including the use of chiral auxiliaries, chiral reagents, or the inherent properties of the substrate itself (substrate control). ethz.ch In the synthesis of related natural products, diastereoselective reactions such as copper-catalyzed cyclizations and Luche reductions have been employed to set specific stereocenters with high fidelity. researchgate.netmdpi.com Achieving the correct absolute configuration at each chiral center is paramount to replicating the natural product and its biological function. ethz.ch

Semi-Synthetic Modifications of Naturally Occurring Aspergillazines

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a valuable strategy for producing analogs that may be difficult to access through total synthesis or natural isolation. ekb.egmdpi.com Aspergillazines D and E are believed to be derived from the reductive N–O bond cleavage of a related natural product, trichodermamide A. nih.gov Similarly, aspergillazines B and C are stable, ring-opened epimeric analogs derived from the reductive ring opening of aspergillazine A. nih.govrsc.org

Divergent Synthetic Strategies for Aspergillazine D-like Libraries

Divergent synthetic strategies are powerful tools for creating libraries of structurally related compounds from a common intermediate. mdpi.comnih.gov This approach, often referred to as diversity-oriented synthesis (DOS), is highly efficient for exploring structure-activity relationships. mdpi.comresearchgate.net

A clear example of this strategy is demonstrated in the total synthesis of trichodermamides A, B, and C. nih.gov Starting from the common bicyclic enone intermediate (15), different synthetic routes were used to elaborate the periphery of the molecule. nih.gov

Synthesis of Trichodermamide A and B: The common intermediate was converted to a key dienol, which could then be taken forward through amide coupling and other transformations to yield trichodermamides A and B. uva.esmdpi.com

Synthesis of Trichodermamide C: The same enone intermediate was used to synthesize trichodermamide C via a different sequence, involving N-methylation, epoxidation of a distal double bond, and a selenoxide rearrangement. nih.gov

This divergent approach, starting from a shared complex scaffold, allows for the efficient generation of a library of analogs. mdpi.com Applying this logic to the aspergillazine family would enable the creation of various this compound-like molecules by modifying the final-stage reaction pathways from a common precursor. researchgate.net

Chemical Stability Considerations in Synthesis and Handling

The chemical stability of complex natural products is a critical consideration during their isolation, synthesis, and handling. taylorandfrancis.comnih.gov Many molecules are sensitive to environmental factors like pH, light, and air, which can lead to degradation or unwanted transformations. nih.govresearchgate.net

Aspergillazine A, a closely related sulfur-containing analog, is known to be unstable under alkaline conditions or in methanol, where it can spontaneously convert to other derivatives. This highlights the need for careful control of experimental conditions, such as using neutral pH buffers and avoiding certain solvents during extraction and purification.

Aspergillazines D and E are reported to be particularly unstable. rsc.org Upon purification, they undergo rapid epimerization at the C-2 position, converting into one another. researchgate.netrsc.org This instability presents a significant challenge for their isolation and characterization as distinct chemical entities.

The proposed mechanism for this epimerization involves the C-2 amino group. It is suggested that the molecule can exist in equilibrium with a ring-opened imine form. Tautomerization of this imine, followed by re-cyclization, would lead to the inversion of the stereocenter at C-2, resulting in the interconversion between the this compound and E epimers. rsc.org This pH-sensitive equilibrium underscores the delicate nature of the aspergillazine scaffold and the necessity of handling these compounds under carefully controlled, likely neutral or mildly acidic, conditions to preserve their structural integrity. researchgate.net

Solvent Effects on Compound Integrity

The stability of this compound and its analogs is significantly influenced by the choice of solvent, a critical consideration during their isolation, purification, and synthetic manipulation. Research has highlighted the inherent instability of certain aspergillazines, particularly the epimeric pair this compound and aspergillazine E, which are prone to rapid interconversion.

Conversely, aprotic solvents, which lack O-H or N-H bonds, are generally preferred for handling aspergillazines to maintain their structural integrity. Solvents such as ethyl acetate (B1210297) and chloroform (B151607) have been recommended to mitigate degradation. These solvents are less likely to interfere with the sensitive functional groups of the aspergillazine molecule, thereby preserving the compound during extraction and purification processes.

The instability of this compound and E is particularly noteworthy. These compounds have been described as remarkably unstable, undergoing rapid epimerization at the C-2 position immediately following separation by high-performance liquid chromatography (HPLC). This epimerization process highlights the lability of the stereocenter and the critical need for carefully selected solvent systems to handle these specific analogs.

While precise quantitative kinetic data on the degradation of this compound in various solvents is not extensively documented in the literature, the qualitative observations from synthetic and isolation studies provide clear guidance on solvent selection. The choice between protic and aprotic solvents is a key determinant of compound stability.

Table 1: Qualitative Solvent Effects on Aspergillazine Integrity

| Solvent Type | Example Solvents | Observed Effect on Aspergillazine Integrity |

| Polar Protic | Methanol | Promotes degradation and spontaneous conversion of aspergillazine A to aspergillazine C. Contributes to the instability of this compound/E. |

| Aprotic | Ethyl Acetate, Chloroform | Recommended for use to mitigate degradation and preserve the structural integrity of aspergillazine compounds during handling and purification. |

Biological Activities and Mechanistic Studies of Aspergillazine D

Antiproliferative and Cytotoxic Activities at the Cellular Level

Aspergillazine D, a heterocyclic dipeptide, has been the subject of investigations into its potential as an anticancer agent. These studies have primarily focused on its ability to inhibit the growth of various cancer cell lines and the underlying cellular mechanisms responsible for this activity.

In Vitro Screening against Various Cancer Cell Lines (e.g., P388, A-549, HL-60, KMS-11, HT-29, PANC-1)

Research has shown that aspergillazines, including this compound, exhibit cytotoxic and antiproliferative activities against a range of cancer cell lines. While some studies describe the cytotoxicity of the closely related Aspergillazine A as weak against P388 (murine leukemia), A-549 (lung carcinoma), and HL-60 (human promyelocytic leukemia) cell lines, other related compounds have shown more significant effects. For instance, compounds such as trichodermamide B and DC1149B, which share structural similarities, were found to be among the most active antiproliferative compounds against human myeloma (KMS-11), colorectal (HT-29), and pancreatic (PANC-1) cancer cell lines. mdpi.comnih.govresearchgate.net

Specifically, the cytotoxic activity of Aspergillazine A, a related compound, has been documented with the following observations:

| Cell Line | Activity | Source |

| P388 (murine leukemia) | Weak cytotoxicity | |

| A-549 (lung carcinoma) | Weak cytotoxicity | |

| HL-60 (human promyelocytic leukemia) | Weak cytotoxicity |

It is important to note that while these findings pertain to Aspergillazine A, the structural relationship suggests potential, albeit possibly varied, activity for this compound.

Activity under Glucose Starvation Conditions

A significant area of research has been the evaluation of the cytotoxic effects of these compounds under conditions of glucose starvation, which mimics the nutrient-deprived microenvironment of solid tumors. nih.govresearchgate.net Intriguingly, while the compound DC1149B exhibited potent and selective cytotoxicity against PANC-1 cancer cells under glucose starvation with an IC50 of 0.02 µM, Aspergillazine A showed very weak activity under the same conditions. nih.gov Another related compound, aspergillazine A, demonstrated moderate cytotoxicity under glucose starvation with an IC50 of 75.59 μM. mdpi.com This suggests that the structural nuances between these related compounds play a critical role in their efficacy under different metabolic stresses.

Cellular Mechanisms of Antiproliferation (e.g., cell cycle modulation, apoptosis induction)

The antiproliferative effects of many anticancer compounds are often attributed to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). oncotarget.comwjon.org The cell cycle is a tightly regulated process that, when disrupted, can lead to uncontrolled cell growth, a hallmark of cancer. nih.gov Key proteins such as cyclins and cyclin-dependent kinases (Cdks) regulate the progression through different phases of the cell cycle. nih.gov The induction of apoptosis is another crucial mechanism for eliminating cancerous cells and can be triggered through various signaling pathways. mdpi.complos.org Research on compounds with similar structures to this compound has shown that they can induce G2/M phase arrest and provoke apoptosis, suggesting that this compound may operate through similar mechanisms. oncotarget.com

Antimicrobial Activities

In addition to its anticancer potential, this compound and related compounds have been evaluated for their antimicrobial properties.

Antibacterial Spectrum and Efficacy

Studies on aspergillazines have indicated their potential as antibacterial agents. researchgate.net For example, Aspergillazine A has shown antimicrobial activities against the gram-negative pathogens Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 32 µg/ml for both. researchgate.net The structural features of these compounds suggest potential interactions with bacterial targets, which could inhibit growth or lead to cell death. Generally, compounds isolated from the Aspergillus genus often possess significant antibacterial properties. nih.gov The efficacy of antibacterial agents is often categorized by their spectrum of activity, which can be broad or specific to certain types of bacteria (e.g., Gram-positive or Gram-negative). errolozdalga.comnih.govrsc.org

Antifungal Properties

The antifungal properties of aspergillazines have also been a subject of study. researchgate.net Research on related compounds has demonstrated antifungal activity against various pathogenic fungi. mdpi.comfrontiersin.orgfrontiersin.org For instance, nafuredin (B1243710) derivatives, which are also fungal metabolites, exhibited obvious antifungal activities against Magnaporthe oryzae. frontiersin.org The development of new antifungal agents is crucial due to the rise of drug-resistant fungal strains. nih.gov Compounds derived from fungi, like this compound, represent a promising source for the discovery of novel antifungal agents. nih.govmdpi.com

Nematocidal Activity of this compound

This compound, a heterocyclic dipeptide isolated from the fungus Aspergillus unilateralis, has been evaluated for its biological activities, including its potential as a nematocidal agent. researchgate.net Fungi such as those in the Aspergillus genus are known to produce a wide array of secondary metabolites with diverse biological functions, including antibacterial, antifungal, and cytotoxic effects. nih.govkoreascience.kr

In the context of nematocidal activity, studies have explored the effects of fungal metabolites on nematodes, which are significant agricultural pests. nih.govnih.govresearchgate.net While specific quantitative data on the direct nematocidal efficacy of purified this compound is not extensively detailed in the currently available research, the broader class of aspergillazines has been subject to screening for such properties. researchgate.net The investigation into the nematocidal potential of fungal-derived compounds is an active area of research, with studies often employing model organisms like Caenorhabditis elegans to elucidate mechanisms of action. pensoft.netnih.govnih.govnih.gov The general approach involves exposing the nematodes to the compound and observing effects on mortality, development, and behavior. pensoft.netnih.gov

The exploration of compounds from Aspergillus species for pest control is a promising avenue. For instance, other metabolites from Aspergillus species have demonstrated significant nematocidal activity against various nematode species. nih.govnih.govresearchgate.net This broader context suggests that the aspergillazine family of compounds, including this compound, warrants further investigation to fully characterize its nematocidal profile and potential for development as a biocontrol agent.

Investigation of Molecular Targets and Pathway Modulation

Computational Docking Studies for Target Prediction

This section is not currently available in the provided search results.

Experimental Target Identification and Validation

This section is not currently available in the provided search results.

Modulation of Specific Biological Pathways (e.g., Inflammatory Pathways, NF-κB Pathway)

This section is not currently available in the provided search results.

Structure-Activity Relationship (SAR) Studies

This section is not currently available in the provided search results.

Impact of Structural Modifications on Biological Activity

This section is not currently available in the provided search results.

Identification of Pharmacophores and Key Structural Motifs

The pharmacophore of a molecule represents the essential three-dimensional arrangement of chemical features necessary for its biological activity. dovepress.come-bookshelf.de For this compound, while specific, computationally-derived pharmacophore models are not extensively detailed in the reviewed literature, an analysis of its structure and that of its close analogs reveals key structural motifs believed to be crucial for its bioactivity.

This compound is a highly modified dipeptide belonging to a class of metabolites that includes the aspergillazines and trichodermamides. researchgate.net Structurally, it is an oxygen-containing analog of the sulfur-containing Aspergillazine B. researchgate.net A pivotal structural feature is its core heterocyclic system. Aspergillazines D and E are isomeric, reduced analogs of Aspergillazine A, featuring an opened oxazine (B8389632) ring. researchgate.net This central ring system, derived from amino acid precursors, is a recurring motif in this class of bioactive fungal metabolites.

Another critical structural component is the dimethoxylated coumarin (B35378) system, which is also present in the related compound, Aspergillazine A. nih.gov Coumarin scaffolds are well-known privileged structures in medicinal chemistry, recognized for a wide range of pharmacological properties. nih.govuva.es The specific arrangement of substituents on this coumarin core, along with the stereochemistry of the dipeptide-derived portion, likely dictates the molecule's interaction with biological targets. The key features essential for bioactivity are therefore thought to include the heterocyclic core, the presence of specific heteroatoms (oxygen in the case of this compound), and the substituted coumarin moiety. researchgate.netnih.gov

Conformational Analysis and Bioactivity

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is critical for understanding its biological activity, as a molecule must adopt a specific "bioactive conformation" to bind to its target receptor. irbbarcelona.orgnih.gov The biological function of a flexible molecule is often linked to its preferred low-energy conformations in solution. nih.gov

A key conformational aspect of this compound relates to its stereochemistry. This compound and Aspergillazine E are epimers, differing in the configuration at the C-2 position. researchgate.net It has been reported that these two compounds exist in equilibrium, readily epimerizing at this position. researchgate.net This dynamic equilibrium means that a sample of pure this compound will likely contain a certain percentage of Aspergillazine E, and vice-versa. The reported equilibrium ratio for the C-2 epimers is 1:0.85. researchgate.net

Analog Synthesis and Biological Evaluation

Development of this compound Derivatives

The development of derivatives of a natural product is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. While extensive synthetic campaigns focused solely on this compound are not widely reported, several naturally occurring and semi-synthetic analogs have been identified, providing a basis for understanding structure-activity relationships.

Aspergillazines D and E were co-isolated with Aspergillazines A, B, and C from the fungus Aspergillus unilateralis. researchgate.net These related natural products represent the most closely related analogs. Furthermore, a new N-methyl analog of Aspergillazines D and E has been identified. researchgate.net Fungi of the genus Trichoderma have also been found to produce related compounds. For example, Trichoderma harzianum was shown to produce Aspergillazine A and Trichodermamide A. frontiersin.org Another study on Penicillium steckii led to the isolation of Trichodermamide C. uva.es

These compounds, while not direct synthetic derivatives of this compound, form a valuable set of structural analogs for comparative studies. They share the core heterocyclic dipeptide scaffold but differ in aspects such as the nature of the heteroatom in the ring (S vs. O), the oxidation state, and substitutions on the periphery of the molecule. researchgate.netfrontiersin.org

Table of this compound and Related Analogs

| Compound Name | Source Organism | Key Structural Difference from this compound | Reference |

|---|---|---|---|

| This compound | Aspergillus unilateralis | - | researchgate.net |

| Aspergillazine E | Aspergillus unilateralis | C-2 epimer of this compound | researchgate.net |

| Aspergillazine A | Aspergillus unilateralis, Trichoderma harzianum | Oxidized, closed oxazine ring system | researchgate.netfrontiersin.org |

| Aspergillazine B | Aspergillus unilateralis | Sulfur-containing analog (thiolactone) | researchgate.net |

| N-methyl analog | Not specified | N-methylation | researchgate.net |

| Trichodermamide A | Trichoderma harzianum | Related heterocyclic dipeptide | frontiersin.org |

Comparative Biological Profiling of Analogs

The biological evaluation of this compound and its structural analogs has revealed a range of activities, primarily cytotoxic and antimicrobial. Comparing the activities across these related molecules helps to delineate the importance of specific structural features.

The initial report on the aspergillazines (A, B, C, D, and E) noted that these compounds were evaluated for cytotoxic, antibacterial, antifungal, and nematocidal activities. researchgate.net While detailed comparative data for this compound itself is sparse in the reviewed literature, the activities of its close analogs provide context. Aspergillazine A, the parent compound of the series, has shown antibacterial and anti-cancer activity. researchgate.net In one study, it inhibited the proliferation of the Jurkat leukemia cell line with an IC₅₀ value of 1.3 µM and the HCT-15 colon cancer cell line with an IC₅₀ of 13 µM. uva.es

Trichodermamide C, another analog, demonstrated cytotoxicity against the HCT116 human colorectal carcinoma cell line with an IC₅₀ value of 0.68 μg/mL. nih.gov The polyketide derivatives nafuredin A and C, which were isolated from a fungus that also produces aspergillazine A, showed distinct antifungal activity against the rice blast fungus Magnaporthe oryzae. frontiersin.org

This collection of findings suggests that the broader family of aspergillazine-related heterocyclic dipeptides possesses significant bioactivity. The variations in potency and spectrum of activity among the analogs underscore the sensitivity of the biological effect to small structural modifications, such as the nature of the heteroatom, ring structure, and peripheral substitutions.

Table of Biological Activities for Aspergillazine Analogs

| Compound | Biological Activity | Cell Line / Organism | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Aspergillazine A | Cytotoxicity | Jurkat (Leukemia) | 1.3 µM | uva.es |

| Aspergillazine A | Cytotoxicity | HCT-15 (Colon) | 13 µM | uva.es |

| Trichodermamide C | Cytotoxicity | HCT116 (Colorectal) | 0.68 µg/mL | nih.gov |

| Trichodermamide C | Cytotoxicity | A549 (Lung) | 4.28 µg/mL | nih.gov |

Advanced Analytical Methodologies in Aspergillazine D Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique in the analysis of Aspergillazine D and related fungal metabolites. nih.govlcms.cz Its high sensitivity and ability to separate complex mixtures make it indispensable for natural product research. lcms.cz

Tandem mass spectrometry (LC-MS/MS) is crucial for the detailed analysis of this compound, particularly for distinguishing it from co-eluting metabolites and structural isomers. nih.gov The technique provides structural information through the analysis of fragmentation patterns. msu.edu In the study of complex fungal extracts, where numerous similar compounds may be present, LC-MS/MS allows for the selective detection and tentative identification of this compound based on its specific precursor ion and resulting product ions. mdpi.complos.org The fragmentation of the molecular ion provides a unique fingerprint that aids in its structural confirmation. whitman.edu For instance, the differentiation of aspergillazine A from co-produced trichodermamide A is achieved by comparing their distinct fragmentation patterns.

A typical workflow for LC-MS/MS based metabolite profiling involves:

Sample Extraction: From fungal cultures.

Chromatographic Separation: Using a suitable column (e.g., C18) to separate metabolites.

Mass Spectrometric Detection: Ionization of the eluted compounds and selection of the precursor ion corresponding to this compound.

Fragmentation: Collision-induced dissociation (CID) of the precursor ion.

Data Analysis: Comparison of the resulting fragmentation spectrum with known patterns or databases for identification.

The demand for rapid discovery of novel bioactive compounds has led to the development of high-throughput screening (HTS) methods. rsc.org LC-MS is well-suited for HTS of fungal extracts to identify the presence of this compound and other target metabolites. nih.govlcms.cz Automated sample preparation and injection systems, combined with rapid LC gradients and sensitive MS detection, enable the analysis of a large number of samples in a short period. lcms.cznih.gov This approach is valuable for screening different fungal strains or cultivation conditions to find producers of this compound. rsc.org

| Feature | Application in this compound Research |

| Automation | Robotic sample handling allows for rapid processing of numerous fungal extracts. |

| Speed | Fast LC gradients and detection methods significantly reduce analysis time per sample. lcms.cz |

| Sensitivity | Modern mass spectrometers can detect low concentrations of this compound. |

| Data Processing | Specialized software can quickly process large datasets to identify target compounds. |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Complex Mixtures

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure of a molecule. frontiersin.org In the context of this compound research, NMR is used to confirm its structure, especially when dealing with complex mixtures where isolation of the pure compound is challenging. frontiersin.orgrsc.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are particularly powerful as they reveal correlations between different atoms within the molecule, allowing for the piecing together of its structural framework even in the presence of other metabolites. mdpi.com Isotope-filtered NMR experiments can further enhance the analysis by selectively observing signals from labeled molecules, which can be a powerful tool for structural elucidation within a complex background. rsc.org

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Many natural products, including diketopiperazines like the aspergillazines, possess multiple chiral centers, leading to the possible existence of enantiomers and diastereomers. sigmaaldrich.com These stereoisomers can exhibit different biological activities. Chiral chromatography is a specialized form of liquid chromatography used to separate these stereoisomers. eijppr.comchiralpedia.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, resulting in different retention times and allowing for their separation and individual analysis. libretexts.orgchromatographyonline.com For example, polysaccharide-based chiral columns have been used to resolve epimers like aspergillazine A and aspergillazine C. This separation is critical for understanding the stereochemistry-activity relationships of this compound and its related compounds. The direct method, using a CSP, is the most common approach for chiral separations in HPLC. eijppr.comlibretexts.org

Stability Monitoring Techniques (e.g., UV-Vis Spectroscopy)

Understanding the stability of a natural product is crucial for its isolation, characterization, and potential development. This compound, like other related compounds containing an epidithiodiketopiperazine (ETP) moiety, can be unstable under certain conditions. UV-Vis spectroscopy offers a straightforward and non-destructive method for monitoring the stability of this compound over time. walshmedicalmedia.comresearchgate.net The technique measures the absorbance of light at different wavelengths. researchgate.net Changes in the UV-Vis spectrum, such as a decrease in the intensity of a characteristic absorption maximum (λmax), can indicate degradation of the compound. nih.gov For instance, the stability of aspergillazine A, which has a λmax at 335 nm, can be tracked by monitoring this absorbance. This method is also applicable to monitoring stability during bioprocesses and fermentation. mdpi.com

Molecular Networking and Chemometrics for Metabolome Analysis

The vast amount of data generated by LC-MS/MS analysis of complex fungal extracts requires advanced data analysis tools. mdpi.com Molecular networking is a powerful bioinformatic approach that organizes MS/MS data based on spectral similarity. frontiersin.organalis.com.my In this network, nodes represent individual molecules (metabolites), and the connections (edges) between them represent structural similarity based on their fragmentation patterns. analis.com.myresearchgate.net This allows for the visualization of the chemical diversity within a sample and the identification of related compounds, or "molecular families." nih.gov

When applied to the study of fungi producing this compound, molecular networking can help to:

Dereplicate known compounds: Quickly identify already characterized metabolites. frontiersin.org

Identify analogues: Highlight new, structurally related analogues of this compound. analis.com.my

Guide isolation efforts: Prioritize the isolation of novel compounds within a specific molecular family.

Chemometrics, the application of statistical methods to chemical data, is often used in conjunction with molecular networking and other metabolomics data to find meaningful patterns and correlations within large datasets. frontiersin.org

Sample Preparation and Preservation Strategies for Compound Integrity

The integrity of this compound during research applications hinges on meticulous sample preparation and preservation. These strategies are critical for preventing degradation and ensuring that analytical results accurately reflect the compound's state in its source. The methodologies employed vary depending on the research objective, from initial extraction from fungal cultures to long-term storage for future analysis.

Fungal Culture and Extraction

The production and subsequent extraction of this compound from its fungal source, primarily species of Aspergillus, is the foundational step. The choice of culture and extraction method significantly impacts the yield and purity of the compound.

Fungal strains are typically cultured on a suitable medium to promote the production of secondary metabolites. nih.gov For instance, some studies utilize rice medium fermentation for 14 days. Once the fungal culture has reached the desired growth phase, the extraction process begins. Common methods involve the use of organic solvents to separate the compound from the fungal mycelium and culture broth.

To prevent the degradation of this compound, which can be sensitive to environmental conditions, specific precautions are necessary. For example, some related aspergillazine compounds are known to be prone to conversion under alkaline conditions or in the presence of certain solvents like methanol. Therefore, the use of neutral pH buffers and alternative solvents such as ethyl acetate (B1210297) or chloroform-based solutions is often preferred during extraction.

A general procedure for extracting secondary metabolites from fungal cultures involves:

Growth of the fungal strain on a solid or in a liquid medium. atcc.org

Separation of the mycelium from the culture broth.

Extraction of the mycelium and/or broth with an appropriate organic solvent.

Concentration of the crude extract under reduced pressure.

Further purification using chromatographic techniques.

Sample Preservation

Proper preservation is essential to maintain the chemical integrity of this compound for the duration of the study. The chosen preservation method depends on the intended storage period and the nature of the sample (e.g., pure compound, crude extract, or fungal culture).

Short-Term Storage: For short-term storage, samples are often refrigerated at 4°C. epa.govconnectedvirus.net This slows down potential enzymatic and chemical degradation processes. When dealing with aqueous samples, acidification to a pH of less than 2 can be employed to inhibit microbial growth and preserve the sample for up to six months. epa.gov However, the stability of this compound under acidic conditions would need to be verified.

Long-Term Storage: For long-term preservation, freezing is the most common and recommended method. atcc.org Storing samples at -20°C or -80°C is standard practice. connectedvirus.net For maximum stability, especially for fungal cultures intended for secondary metabolite production, cryopreservation in liquid nitrogen or its vapor phase (below -130°C) is the gold standard. atcc.orgatcc.org This method effectively halts all biological and most chemical activity, preserving the sample's integrity for extended periods. The use of cryoprotectants, such as 10% glycerol, is often recommended when freezing fungal mycelium to prevent cell damage. atcc.org

Another method for long-term preservation of fungal cultures is lyophilization (freeze-drying), particularly for spore-forming fungi. atcc.org This involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase.

The table below summarizes common preservation methods for fungal cultures and their extracts:

| Preservation Method | Temperature | Duration | Suitable For | Key Considerations |

| Refrigeration | 4°C | Short-term (days to weeks) | Crude extracts, purified compounds | Prevents microbial growth and slows degradation. epa.govconnectedvirus.net |

| Freezing | -20°C to -80°C | Long-term (months to years) | Crude extracts, purified compounds, fungal cultures | Standard for preserving chemical and biological integrity. connectedvirus.netnih.gov |

| Cryopreservation | Below -130°C (Liquid Nitrogen) | Very long-term (years) | Fungal cultures | Gold standard for long-term viability and genetic stability. atcc.orgatcc.org |

| Lyophilization (Freeze-Drying) | Room temperature (after drying) | Very long-term (years) | Spore-forming fungal cultures, purified compounds | Facilitates distribution and storage. atcc.org |

Stability and Forced Degradation Studies

To ensure the reliability of analytical methods, stability and forced degradation studies are conducted. These studies help to understand the intrinsic stability of this compound and identify potential degradation products. ijrpp.comsgs-institut-fresenius.de Forced degradation involves exposing the compound to harsh conditions to accelerate its decomposition. ijrpp.com

Key stress conditions in forced degradation studies include:

pH: Exposure to acidic and alkaline conditions. ijrpp.com

Temperature: High temperatures and freeze-thaw cycles. sgs-institut-fresenius.de

Oxidation: Use of oxidizing agents. sgs-institut-fresenius.de

Photolysis: Exposure to UV and visible light. ijrpp.comsgs-institut-fresenius.de

The results of these studies are crucial for developing stability-indicating analytical methods, which can accurately measure the concentration of the active compound without interference from its degradation products. ijrpp.com

The following table outlines typical conditions for forced degradation studies:

| Stress Condition | Typical Reagents/Parameters | Purpose |

| Acid Hydrolysis | e.g., 0.1 M HCl | To assess degradation in acidic environments. scholarsresearchlibrary.com |

| Base Hydrolysis | e.g., 0.1 M NaOH | To assess degradation in alkaline environments. scholarsresearchlibrary.com |

| Oxidation | e.g., 3-30% H₂O₂ | To evaluate susceptibility to oxidative degradation. sgs-institut-fresenius.de |

| Thermal Degradation | e.g., 40-80°C | To determine the effect of heat on stability. scholarsresearchlibrary.com |

| Photostability | e.g., 1.2 million lux hours visible light, 200 watt-hours/m² UV light | To assess degradation upon exposure to light. sgs-institut-fresenius.de |

By implementing these rigorous sample preparation and preservation strategies, researchers can ensure the integrity of this compound, leading to accurate and reproducible scientific findings.

Future Research Directions and Translational Perspectives

Deeper Investigation into Molecular Mechanisms of Action

Identification of Novel Protein Targets

A key objective is to identify the specific protein or proteins that Aspergillazine D directly interacts with to initiate its biological response. nih.gov Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be employed to pinpoint these molecular targets. Identifying the target protein is a critical step in understanding the compound's mechanism of action and can provide insights into its potential therapeutic applications and off-target effects. mdpi.comnih.gov

Characterization of Downstream Cellular Responses

Once a target is identified, the subsequent cellular events, known as downstream responses, need to be characterized. openaccessjournals.combruker.commdpi.com This involves investigating the signaling cascades that are activated or inhibited following the interaction of this compound with its target. nih.govelifesciences.org Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a global view of the changes in gene expression, protein levels, and protein phosphorylation that occur in response to the compound. mdpi.com Understanding these downstream effects will provide a comprehensive picture of the cellular pathways modulated by this compound. nih.govelifesciences.org

Exploration of New Biological Activities beyond Current Scope

While initial studies have reported cytotoxic and antibacterial activities for related aspergillazine compounds, the full spectrum of this compound's biological activities remains to be explored. nih.govresearchgate.net Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological properties, including antifungal, antiviral, anti-inflammatory, and immunosuppressive activities. rsc.orgmdpi.com

Future research should involve screening this compound against a broader range of biological targets and disease models. nih.govmdpi.com This could uncover novel therapeutic applications for this compound. For instance, given the structural similarities to other bioactive fungal metabolites, it may possess activities against various cancer cell lines, pathogenic fungi, or viruses. nih.gov

Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are increasingly powerful tools in drug discovery and natural product research. uva.nlscm.comethz.chkaust.edu.saschrodinger.com These approaches can be applied to accelerate various aspects of this compound research.

Molecular modeling and docking simulations can be used to predict the binding of this compound to potential protein targets, helping to prioritize experimental validation. kaust.edu.sa Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of this compound analogs with their biological activity, guiding the design of more potent compounds. schrodinger.com

Enhanced Molecular Docking and Dynamics Simulations

To date, specific molecular docking and dynamics simulation studies for this compound have not been extensively reported. Future research should focus on these computational methods to elucidate its mechanism of action and identify potential biological targets.

Molecular docking can be employed to screen large libraries of biological targets, such as enzymes and receptors, to predict the binding affinity and mode of interaction of this compound. This in silico approach can rapidly generate hypotheses about its biological function, guiding subsequent experimental validation. For instance, similar computational studies on other natural products from Aspergillus species have successfully identified potential enzyme inhibitors. upc.edu

Following docking studies, molecular dynamics (MD) simulations can provide deeper insights into the behavior of the this compound-target complex over time, simulating a near-physiological environment. upc.edu MD simulations can assess the stability of the predicted binding pose, map key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, offering a more rigorous prediction of affinity. nih.govmdpi.com These computational approaches are invaluable for understanding structure-function relationships at a molecular level and can pave the way for rational drug design.

Predictive QSAR/SAR Models for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are powerful computational tools for optimizing the biological activity of a lead compound. mdpi.comscielo.org.mx For this compound, developing QSAR/SAR models would be a critical step in transforming it into a potential therapeutic agent.

A SAR study would involve the synthesis of a series of this compound analogs with systematic modifications to its chemical structure. By testing the biological activity of these analogs, researchers can identify key structural motifs responsible for its effects. nih.gov

Building on SAR data, QSAR models establish a mathematical correlation between the structural properties (descriptors) of the analogs and their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive capability accelerates the optimization process, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving significant time and resources. mdpi.comtoxmed.it The development of robust and validated QSAR models is essential for the targeted optimization of this compound's bioactivity. fieldbox.ai

Biotechnological Production Optimization

The native production of this compound from its source organism, likely an Aspergillus species, is probably not sufficient for extensive research or potential commercialization. Therefore, optimizing its production through biotechnological methods is a crucial future direction.

Strategies for enhancing production can include the optimization of fermentation conditions. This involves a systematic approach to refining medium components and culture parameters. Key factors to investigate include:

Media Composition : Testing various carbon and nitrogen sources, as well as the addition of trace elements and precursors, can significantly influence the metabolic pathways leading to the production of secondary metabolites like this compound.

Physical Parameters : Optimizing pH, temperature, agitation, and aeration rates during fermentation is critical for maximizing fungal growth and metabolite yield. nih.gov

Elicitation : The introduction of chemical or biological elicitors into the culture medium can trigger or enhance the expression of silent biosynthetic gene clusters, potentially boosting the production of this compound.

The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters to induce the production of different metabolites, could also be employed to enhance the yield of this compound. researchgate.net Furthermore, genetic engineering of the producing Aspergillus strain, such as overexpressing key biosynthetic genes or knocking out competing pathways, represents a powerful strategy for achieving industrially relevant production levels. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Carbon Source | Glucose | Maltose | Soluble Starch |

| Nitrogen Source | Peptone | Yeast Extract | Ammonium Sulfate |

| pH | 5.0 | 6.5 | 8.0 |

| Temperature | 25°C | 28°C | 32°C |

| Agitation (rpm) | 120 | 150 | 180 |

Table 1: Example of a matrix for optimizing fermentation parameters for this compound production. This table illustrates a hypothetical experimental setup for systematically testing different culture conditions to identify the optimal parameters for maximizing the yield of this compound.

Expanding Isolation Sources and Culture Conditions

The initial discovery of the aspergillazine family of compounds was from a soil-derived fungus, Aspergillus unilateralis. researchgate.net Future research should aim to identify new fungal strains capable of producing this compound, which could lead to the discovery of more efficient producers or novel structural analogs.

Bioprospecting efforts should target diverse and unique ecological niches, such as marine environments (e.g., from sponges, sediments, or algae) and endophytic fungi from various plant hosts. nih.gov Marine-derived fungi, in particular, are known to produce a rich diversity of structurally unique and bioactive secondary metabolites due to the unique selection pressures of their environment. nih.gov

Varying the culture conditions of known or newly isolated Aspergillus strains is also a promising strategy. For example, altering the salinity of the culture medium has been shown to induce the production of different metabolites in fungi. researchgate.net A systematic investigation into different basal media (e.g., Potato Dextrose Broth, Czapek-Dox, rice-based media) and the inclusion of various additives can unveil the optimal conditions for this compound production. researchgate.net This exploration not only aids in securing a sustainable supply of the compound but also enhances our understanding of the ecological triggers for its biosynthesis.

| Source Organism | Habitat/Origin | Potential for this compound |

| Aspergillus unilateralis | Terrestrial (Soil) | Known source of aspergillazine family |

| Marine-derived Aspergillus sp. | Marine Sponges/Sediments | High potential for novel analogs |

| Endophytic Aspergillus sp. | Plant Tissues | Known producers of diverse alkaloids |

| Aspergillus sp. from extreme environments | Hypersaline or deep-sea vents | Potential for unique biosynthetic pathways |

Table 2: Potential Isolation Sources for this compound. This table outlines various promising sources from which this compound or its novel derivatives could be isolated, highlighting the importance of exploring diverse ecological niches.

Q & A

Q. What is the chemical structure of Aspergillazine D, and how is it differentiated from other aspergillazines?

this compound (CHNO) is a heterocyclic dipeptide belonging to the aspergillazine family (A–E). It features a unique oxazadecaline core shared with trichodermamides and gliovirin, distinguished by substituent patterns and stereochemistry. Structural differentiation from analogues like Aspergillazine E relies on NMR and MS data, particularly [α] values (e.g., −79 for D vs. equilibrating mixtures with E) and distinct UV absorption profiles (λ 204 nm, ε 17,280 in MeOH) .

Q. Which fungal species produce this compound, and under what cultivation conditions?

this compound is biosynthesized by Aspergillus unilateralis (strain MST-F8675), isolated from Australian soil. Production is influenced by fermentation conditions: static cultivation in rice medium or NaCl-enriched media enhances yield. Long-term agitated fermentation may shift metabolic output toward other compounds (e.g., bisabolane sesquiterpenes), necessitating controlled static conditions for optimal D production .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization employs:

- High-resolution ESI-TOF-MS for molecular formula confirmation ([M+H] at m/z 435.15).

- Multidimensional NMR (1H, 13C, COSY, HSQC) to resolve aromatic (δ 6.85 ppm) and methine (δ 5.20 ppm) protons.

- HPLC with UV detection (λ = 335 nm) for purity assessment, coupled with comparison to authentic samples .

Advanced Research Questions

Q. What synthetic challenges arise in constructing this compound’s oxazadecaline core, and what strategies address them?

The cis-1,2-oxazadecaline system is synthesized via a 1,2-addition of αC-lithiated O-silyl ethyl pyruvate oxime to benzoquinone, followed by oxa-Michael cyclization. Key challenges include stereochemical control and avoiding side reactions during oxime activation. Gram-scale synthesis of related compounds (e.g., trichodermamide A) validates this approach, though this compound’s specific stereoelectronic demands require tailored protecting groups .

Q. How does this compound’s instability under specific conditions impact experimental design?

Aspergillazines are prone to degradation under alkaline conditions or in methanol. For D, extraction protocols must use neutral pH solvents (e.g., ethyl acetate) and avoid prolonged exposure to light or oxygen. Stability studies should include LC-MS monitoring to detect degradation products (e.g., equilibration with Aspergillazine E) during isolation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Limited bioactivity data for this compound contrast with preliminary reports on analogues (e.g., gliovirin’s anti-inflammatory properties). Discrepancies may arise from impurity or degradation during bioassays. Resolving these requires:

- Strict purity criteria (≥95% by HPLC).

- Dose-response validation in multiple cell lines.

- Metabolic stability assays to rule out artifact-driven activity .

Q. What methodological rigor is required to replicate this compound isolation?

Replication demands:

- Standardized fungal cultivation : 14-day static rice medium fermentation at 25°C.

- Extraction : Ethyl acetate partitioning, followed by silica gel chromatography.

- Validation : Cross-laboratory NMR data sharing and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

Q. How can biosynthetic gene clusters in Aspergillus unilateralis be targeted to study this compound production?

Genome mining using antiSMASH or PRISM can identify nonribosomal peptide synthetase (NRPS) clusters. CRISPR-Cas9 knockout of putative oxidoreductase genes may disrupt D biosynthesis, while heterologous expression in Aspergillus nidulans confirms pathway validity. Comparative metabolomics under varying culture conditions further elucidates regulatory nodes .

Methodological Recommendations

- Experimental Design : Include controls for spontaneous degradation (e.g., parallel extractions in methanol vs. ethyl acetate) .

- Data Reporting : Provide raw NMR spectra and chromatograms in supplementary materials to enable cross-validation .

- Replication Protocols : Document fermentation parameters (e.g., agitation speed, media composition) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.